molecular formula C8H12ClN2O3P B14271104 Bis(2-oxopyrrolidin-1-yl)phosphinic chloride CAS No. 161032-20-8

Bis(2-oxopyrrolidin-1-yl)phosphinic chloride

Cat. No.: B14271104
CAS No.: 161032-20-8
M. Wt: 250.62 g/mol
InChI Key: JNEDYOYGKYQCET-UHFFFAOYSA-N
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Description

Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P. It is known for its role as a reagent in organic synthesis, particularly in the activation of carboxyl groups and the coupling of peptides. This compound is also referred to as a phosphinic chloride derivative and is characterized by its crystalline powder form, which is white to off-white in color .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and room temperature to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-oxopyrrolidin-1-yl)phosphinic chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions include phosphinic acid derivatives, substituted phosphinic chlorides, and various oxides depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride involves the activation of carboxyl groups, facilitating the formation of peptide bonds. This compound acts as a coupling reagent, enabling the formation of amide bonds between amino acids. The molecular targets include carboxyl groups on amino acids, and the pathways involved are those related to peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic chloride
  • Phenylphosphonic dichloride
  • Diphenyl phosphoryl chloride
  • Phenyl dichlorophosphate
  • Diphenylphosphinamide
  • Diphenylphosphinic acid
  • Diphenyl phosphate
  • Hexamethylphosphoramide

Uniqueness

Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is unique due to its specific structure, which allows it to efficiently activate carboxyl groups and facilitate peptide coupling. Its ability to form stable intermediates and its high reactivity make it a preferred choice in peptide synthesis compared to other similar compounds .

Properties

CAS No.

161032-20-8

Molecular Formula

C8H12ClN2O3P

Molecular Weight

250.62 g/mol

IUPAC Name

1-[chloro-(2-oxopyrrolidin-1-yl)phosphoryl]pyrrolidin-2-one

InChI

InChI=1S/C8H12ClN2O3P/c9-15(14,10-5-1-3-7(10)12)11-6-2-4-8(11)13/h1-6H2

InChI Key

JNEDYOYGKYQCET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)P(=O)(N2CCCC2=O)Cl

Origin of Product

United States

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